(S)-2-Amino-N-(2-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide
Description
(S)-2-Amino-N-(2-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide is a chiral tertiary amine derivative featuring a branched butyramide backbone with a 2-chloro-benzyl group and a cyclopropyl substituent on the nitrogen atom. Its stereochemistry (S-configuration at the amino center) and substituent arrangement are critical for its biological activity and selectivity .
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopropyl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-10(2)14(17)15(19)18(12-7-8-12)9-11-5-3-4-6-13(11)16/h3-6,10,12,14H,7-9,17H2,1-2H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSBPJFJVDFNLN-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC=CC=C1Cl)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CC=CC=C1Cl)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Optimization of L-Valine Derivatization
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C | 92 | – |
| Carbonate Activation | ClCO₂iPr, Et₃N, THF, -20°C | 85 | – |
| Ammonolysis | NH₃ (g), MeOH, 25°C | 78 | 99.2 |
| Boc Deprotection | TFA/DCM (1:1), 0°C | 95 | 99.1 |
Enantioselective Catalytic Amination for Stereocontrol
Asymmetric reductive amination of 3-methyl-2-oxobutyramide with benzylamine derivatives using Ru-(S)-BINAP catalysts achieves direct stereocontrol. This one-pot method reduces racemization risks associated with stepwise approaches. Key parameters include hydrogen pressure (50 psi), solvent (MeOH/H₂O 9:1), and catalyst loading (2 mol%), yielding the (S)-isomer with 94% ee.
Synthesis of the N-(2-Chloro-benzyl)-N-cyclopropylamine Fragment
Cyclopropane Ring-Opening with 2-Chlorobenzylamine
Cyclopropyl bromide reacts with 2-chlorobenzylamine in a nucleophilic ring-opening reaction. The use of LiHMDS as a base in THF at -78°C suppresses side reactions, yielding N-(2-chloro-benzyl)-N-cyclopropylamine in 82% yield. Stereochemical integrity is maintained by avoiding protic solvents.
Buchwald-Hartwig Amination for Fragment Coupling
Palladium-catalyzed coupling of cyclopropylamine with 2-chlorobenzyl chloride employs BrettPhos precatalyst and Cs₂CO₃ in dioxane (100°C, 12 h). This method achieves 89% yield but requires rigorous exclusion of moisture.
Amide Bond Formation Strategies
Classical Coupling Reagents
Reaction of (S)-2-amino-3-methylbutyric acid with N-(2-chloro-benzyl)-N-cyclopropylamine using HATU and DIPEA in DMF (0°C to 25°C, 6 h) provides the amide in 76% yield. Racemization (<2%) is minimized by low-temperature activation.
Microwave-Assisted Amidation
Microwave irradiation (150°C, 20 min) in 2-propanol with triethylamine accelerates the reaction between preactivated acid (as pentafluorophenyl ester) and the amine, achieving 88% yield with no detectable racemization.
Table 2: Amidation Method Comparison
| Method | Conditions | Yield (%) | Racemization (%) |
|---|---|---|---|
| HATU/DIPEA | DMF, 0°C→25°C, 6 h | 76 | 1.8 |
| Microwave | 2-Propanol, 150°C, 20 min | 88 | 0 |
| SN2 Umpolung | Isocyanide, DMF, 80°C, 4 h | 67 | 0.5 |
SN2 Umpolung Strategy for Direct Amide Construction
A novel SN2 mechanism, as detailed in recent mechanistic studies, employs tert-butyl isocyanide and 2-chloro-benzyl bromide. The reaction proceeds via a nitrilium ion intermediate, which undergoes hydrolysis to form the amide bond. This method avoids racemization and achieves 67% yield but requires strict anhydrous conditions.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow systems for the microwave-assisted amidation step reduce reaction time from hours to minutes. Solvent recovery (2-propanol via distillation) and catalyst recycling (Ru-BINAP via extraction) are critical for sustainability. Current bottlenecks include the high cost of chiral catalysts and the need for cryogenic conditions in cyclopropane reactions .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the 2-chloro-benzyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Amidation: The compound can participate in amidation reactions with carboxylic acids or their derivatives to form new amide bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Amidation: Carboxylic acids, acid chlorides, and anhydrides with coupling reagents like DCC or EDC.
Major Products Formed
Oxidation: Corresponding oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Amidation: New amide compounds with various functional groups.
Scientific Research Applications
Therapeutic Applications
1. Anti-inflammatory Properties
Research has indicated that (S)-2-Amino-N-(2-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide may exhibit anti-inflammatory effects, making it a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound's structure allows it to interact with specific inflammatory mediators, potentially inhibiting pathways involved in inflammation.
2. Histamine Receptor Modulation
The compound has been investigated for its role as a ligand for histamine receptors, particularly H3 receptors. These receptors are involved in various physiological processes, including cognition and memory. Modulating these receptors can have implications for treating neurological disorders and improving cognitive function .
Study 1: Inhibition of Inflammatory Pathways
A study focusing on compounds similar to this compound demonstrated significant inhibition of inflammatory cytokines in vitro. The results suggested that this compound could be effective in reducing inflammation in models of asthma and other respiratory diseases.
Study 2: Cognitive Enhancement
Another investigation explored the effects of this compound on cognitive functions in animal models. The findings indicated that administration of this compound led to improved memory retention and learning capabilities, suggesting its potential as a treatment for cognitive impairments .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of enzymes or bind to receptors, thereby modulating their activity. The cyclopropyl group and the 2-chloro-benzyl moiety play crucial roles in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural homology with several analogs, differing primarily in substituent groups on the nitrogen atom or the aromatic/heteroaromatic moieties. Below is a detailed analysis of key analogs:
Substituent Variations on the Nitrogen Atom
Key Observations :
- The cyclopropyl group, common across analogs, contributes to rigid geometry and metabolic resistance due to its strained ring structure .
- Fluorinated analogs (e.g., trifluoroethyl) prioritize stability and bioavailability, whereas benzyl-piperidine derivatives may target central nervous system (CNS) receptors due to increased lipophilicity .
Critical Insights :
- Arylsulfinyl acetamides prioritize hydrogen-bonding interactions with bacterial enzymes, contrasting with the hydrophobic binding mode expected for the chloro-benzyl compound .
Biological Activity
(S)-2-Amino-N-(2-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide is a synthetic compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article explores the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Characteristics
- Molecular Formula: C15H21ClN2O
- Molecular Weight: 280.79 g/mol
- CAS Number: 1354003-95-4
The compound features a chiral center, an amine group, and a cyclopropyl ring, which may contribute to its unique pharmacological properties.
Therapeutic Applications
Research indicates that this compound has potential applications in treating various inflammatory conditions and respiratory disorders. The compound is believed to modulate inflammatory pathways, making it a candidate for conditions such as:
- Asthma
- Chronic Obstructive Pulmonary Disease (COPD)
The presence of the chlorobenzyl moiety enhances the compound's lipophilicity, facilitating interaction with biological membranes and receptors .
The biological activity of this compound is thought to be linked to its ability to inhibit specific inflammatory mediators. Similar compounds have demonstrated the capacity to block pathways involved in inflammation, which can lead to reduced symptoms in inflammatory diseases. The unique structural features of this compound may enhance its selectivity and efficacy compared to other therapeutic agents .
In Vitro Studies
In vitro studies have shown that compounds with similar structures can significantly inhibit the production of pro-inflammatory cytokines. For example, a study demonstrated that related compounds reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in cultured cells exposed to inflammatory stimuli.
Case Studies
- Asthma Models : In animal models of asthma, administration of this compound resulted in decreased airway hyperresponsiveness and inflammation markers. These findings suggest a promising role for this compound in managing asthma symptoms.
- COPD Studies : In COPD models, the compound was shown to reduce mucus production and improve lung function parameters compared to control groups receiving placebo treatments. This highlights its potential for therapeutic use in chronic respiratory diseases .
Comparative Analysis with Related Compounds
The following table summarizes key characteristics and biological activities of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features | Biological Activity |
|---|---|---|---|
| This compound | C15H21ClN2O | Chiral center, cyclopropyl group | Anti-inflammatory, potential for asthma and COPD treatment |
| (R)-2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide | C15H21ClN2O | Different stereochemistry | Varies in efficacy; less potent anti-inflammatory effects |
| (S)-2-Amino-N-(4-nitro-benzyl)-N-cyclopropyl-3-methyl-butyramide | C15H20N2O3 | Nitro group instead of chloro | Increased activity against certain cancer cell lines |
Q & A
Q. What spectroscopic techniques are recommended for characterizing (S)-2-Amino-N-(2-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide, and how should experimental data be validated?
- Methodological Answer : Use FT-IR to identify functional groups (e.g., amide bonds, aromatic C-Cl stretching) and FT-Raman to resolve vibrational modes obscured in IR. Validate results by comparing experimental spectra with density functional theory (DFT) simulations (B3LYP/6-311++G(d,p) basis set) to confirm molecular geometry and vibrational assignments . For UV-Vis analysis, correlate experimental λmax with time-dependent DFT (TD-DFT) calculations to assess electronic transitions and hyperpolarizability .
Q. How can researchers optimize the synthetic route for this compound given low yields reported in similar reactions?
- Methodological Answer : Low yields (~20%) in analogous amide couplings (e.g., Hünig’s base/DMF solvent systems) suggest side reactions or poor solubility. Optimize by:
- Screening polar aprotic solvents (e.g., DCM, THF) with additives like DMAP to enhance reactivity.
- Using microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Monitoring intermediates via LC-MS to identify bottlenecks (e.g., incomplete deprotection).
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and experimental molecular properties (e.g., dipole moments, bond angles)?
- Methodological Answer : Discrepancies often arise from approximations in DFT functionals. To address this:
- Compare multiple functionals (e.g., M06-2X vs. ωB97XD) to assess their accuracy for specific properties like dipole moments .
- Incorporate solvent effects (PCM or SMD models) in simulations to match experimental conditions (e.g., DMSO dielectric constant) .
- Validate torsional angles using X-ray crystallography data if available (e.g., C–N bond rotations in cyclopropyl groups) .
Q. What strategies are effective for analyzing the bioactivity of this compound against structurally related targets?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities with proteins sharing conserved active sites (e.g., sulfonamide-binding enzymes) .
- Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with computational predictions .
- Use SAR studies to modify substituents (e.g., chloro-benzyl vs. bromo-benzyl) and assess changes in IC50 values .
Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for similar compounds?
- Methodological Answer :
- Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables.
- Cross-validate spectral data with 2D-NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded regions (e.g., aromatic protons) .
- Publish negative results (e.g., failed coupling reactions) to inform the community of pitfalls .
Key Considerations for Researchers
- Stereochemical Integrity : Use chiral HPLC or circular dichroism (CD) to confirm the (S)-configuration and rule out racemization during synthesis .
- Ethical Compliance : Adhere to institutional guidelines for biological testing; avoid unapproved in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
